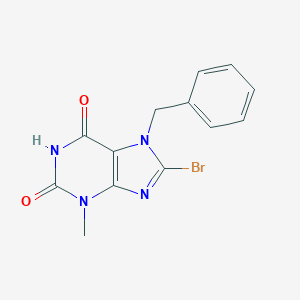

7-Benzyl-8-bromo-3-methylxanthine

Beschreibung

Eigenschaften

IUPAC Name |

7-benzyl-8-bromo-3-methylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN4O2/c1-17-10-9(11(19)16-13(17)20)18(12(14)15-10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,16,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFIWIEFIJQKWQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356889 | |

| Record name | 7-benzyl-8-bromo-3-methylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

42.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204368 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

93703-26-5 | |

| Record name | 8-Bromo-3,7-dihydro-3-methyl-7-(phenylmethyl)-1H-purine-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93703-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-benzyl-8-bromo-3-methylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Chemical Transformations of 7 Benzyl 8 Bromo 3 Methylxanthine

Historical Context of Xanthine (B1682287) Scaffold Synthesis

The journey into the synthesis of xanthine derivatives is rooted in the study of naturally occurring methylxanthines like caffeine (B1668208), theophylline (B1681296), and theobromine (B1682246). These compounds, known for their wide range of pharmacological effects, provided the impetus for chemists to explore synthetic analogues. The goal was to create new molecules with enhanced or more specific biological activities. Early synthetic efforts focused on building the bicyclic purine (B94841) ring system from simpler acyclic precursors. Over time, more sophisticated methods were developed, allowing for the introduction of various substituents at different positions of the xanthine core. This has led to the creation of a vast library of xanthine derivatives with applications in medicine and biological research. zsmu.edu.uaresearchgate.net

Synthesis of 7-Benzyl-8-bromo-3-methylxanthine as a Key Intermediate

The synthesis of this compound is a critical step in the development of many pharmacologically relevant compounds. This is because the bromine atom at the 8-position and the benzyl (B1604629) group at the 7-position provide two key points for chemical modification. The benzyl group often enhances the biological activity of the resulting compounds, while the bromine atom serves as a convenient leaving group for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. zsmu.edu.uaresearchgate.net

Precursor Compounds and Reaction Conditions

The primary precursor for the synthesis of this compound is 8-bromo-3-methylxanthine. cymitquimica.comchemicalbook.comsigmaaldrich.com The synthesis involves the alkylation of the N7-position of 8-bromo-3-methylxanthine with benzyl chloride. The reaction is typically carried out in the presence of a base to facilitate the nucleophilic substitution.

A common method for the synthesis of 8-bromo-3-methylxanthine starts with 3-methylxanthine (B41622). chemicalbook.comnih.gov The bromination is achieved by reacting 3-methylxanthine with liquid bromine in the presence of a suitable solvent like acetic acid and a base such as sodium acetate (B1210297). googleapis.com The resulting 8-bromo-3-methylxanthine can then be purified. googleapis.com

The subsequent benzylation at the N7-position is achieved by reacting 8-bromo-3-methylxanthine with benzyl chloride. researchgate.net This reaction is often performed in a polar aprotic solvent such as dimethylformamide (DMF). googleapis.com

| Precursor | Reagent | Product |

| 3-Methylxanthine | Bromine, Sodium Acetate, Acetic Acid | 8-Bromo-3-methylxanthine |

| 8-Bromo-3-methylxanthine | Benzyl chloride, Base (e.g., N,N-Diisopropylethylamine), DMF | This compound |

Spectroscopic Characterization Techniques for this compound

The structure of this compound and its derivatives is unequivocally confirmed using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

¹H-NMR (Proton NMR): This technique provides information about the different types of protons in the molecule and their chemical environment. For this compound, the ¹H-NMR spectrum would show characteristic signals for the methyl protons (N3-CH₃), the methylene (B1212753) protons of the benzyl group (N7-CH₂), and the aromatic protons of the benzyl ring. semanticscholar.org

¹³C-NMR (Carbon-13 NMR): This method identifies the different carbon atoms in the molecule. The spectrum of this compound would display distinct peaks for the methyl carbon, the methylene carbon, the aromatic carbons of the benzyl group, and the carbons of the xanthine core, including the C8 carbon attached to the bromine. semanticscholar.org

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide information about its elemental composition. semanticscholar.org

Elemental Analysis: This analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound, which helps to confirm the empirical and molecular formula. zsmu.edu.uaresearchgate.net

Derivatization Strategies at the 8-Position of this compound

The bromine atom at the C8 position of this compound is a key feature that allows for extensive derivatization. It is an excellent leaving group, making the C8 carbon susceptible to nucleophilic attack. This has been widely exploited to introduce a variety of substituents, leading to the synthesis of diverse libraries of compounds with potential biological activities. zsmu.edu.uaresearchgate.net

Nucleophilic Substitution Reactions with Amines leading to 8-Amino-Derivatives

One of the most common derivatization strategies involves the nucleophilic substitution of the 8-bromo substituent with various primary and secondary amines. youtube.comyoutube.comlibretexts.orgchemguide.co.ukyoutube.com This reaction leads to the formation of 8-amino-7-benzyl-3-methylxanthine derivatives. zsmu.edu.uaresearchgate.net The reaction is typically carried out by heating this compound with an excess of the desired amine in a suitable solvent, such as methanol (B129727), often in a sealed vessel like a steel autoclave at elevated temperatures (e.g., 170°C). zsmu.edu.uaresearchgate.net Despite the use of excess amine, the substitution selectively occurs at the C8 position. zsmu.edu.uaresearchgate.net

The resulting 8-aminoxanthines are generally white crystalline solids with high melting points, a property attributed to the formation of intermolecular hydrogen bonds. zsmu.edu.uaresearchgate.net The structure of these 8-amino derivatives is confirmed by NMR spectroscopy. zsmu.edu.uaresearchgate.net

| Reactant | Amine | Product |

| This compound | Primary Amine (R-NH₂) | 7-Benzyl-8-(alkylamino)-3-methylxanthine |

| This compound | Secondary Amine (R₂-NH) | 7-Benzyl-8-(dialkylamino)-3-methylxanthine |

Introduction of Hydrazino and Ylidenehydrazino Moieties at C8

Another important derivatization involves the introduction of a hydrazino group (-NHNH₂) at the C8 position. This is achieved by reacting this compound with hydrazine (B178648) hydrate. This reaction provides an 8-hydrazino-7-benzyl-3-methylxanthine intermediate, which can be further modified. researchgate.net

For instance, the 8-hydrazino derivative can be reacted with N-substituted isatins to produce 8-(indolon-2-ylidene-3)-hydrazinoxanthines. researchgate.net This reaction typically involves heating the 8-hydrazinoxanthine with the isatin (B1672199) derivative in an aqueous dioxane environment. researchgate.net These transformations highlight the utility of this compound as a versatile starting material for accessing a broad range of complex heterocyclic systems.

Other C8-Functionalization Approaches for Enhanced Diversity

The 8-bromo substituent on the this compound molecule is a versatile handle for introducing a wide range of functional groups, thereby enabling the creation of diverse chemical libraries. Palladium-catalyzed cross-coupling reactions are particularly powerful tools in this context.

One of the most prominent methods is the Suzuki-Miyaura coupling , which involves the reaction of the 8-bromo-xanthine derivative with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. utrgv.edulibretexts.orgyoutube.com This reaction is highly valued for its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids, allowing for the introduction of diverse aryl and heteroaryl moieties at the C8 position. utrgv.edulibretexts.orgmdpi.com The general catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the C-C coupled product. libretexts.org The choice of base, solvent, and palladium ligand can significantly influence the reaction's efficiency. utrgv.edumdpi.com

The Sonogashira coupling provides a route to introduce alkynyl groups at the C8 position. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple the 8-bromoxanthine (B49285) with a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is known for its reliability and can often be carried out under mild conditions. wikipedia.org The resulting alkynylated xanthines can serve as precursors for further transformations. For instance, the Sonogashira coupling of 8-bromoguanosine (B14676) with phenylacetylene (B144264) has been studied, highlighting the potential for such reactions on related purine systems. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds, enabling the introduction of primary and secondary amines at the C8 position of the xanthine core. wikipedia.orgorganic-chemistry.org This reaction has become a vital tool in medicinal chemistry for synthesizing aryl amines. wikipedia.orgyoutube.com The development of bulky, electron-rich phosphine (B1218219) ligands, often referred to as Buchwald ligands, has been crucial for the reaction's broad substrate scope and high efficiency. youtube.comyoutube.com The catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond. youtube.com

Table 1: Overview of C8-Functionalization Reactions

| Reaction Name | Reagents | Functional Group Introduced | Key Features |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron (e.g., boronic acid), Pd catalyst, Base | Aryl, Heteroaryl | Mild conditions, broad functional group tolerance, vast reagent availability. utrgv.edulibretexts.orgyoutube.com |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Amine base | Alkynyl | Reliable for C-C triple bond formation, mild conditions. wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig Amination | Primary or secondary amine, Pd catalyst, Base, Phosphine ligand | Amino | Forms C-N bonds, crucial for synthesizing aryl amines. wikipedia.orgorganic-chemistry.orgyoutube.com |

Modification of the Benzyl Substituent at N7 and Methyl Group at N3 in Related Xanthine Derivatives

While the primary focus is on this compound, understanding the modification of substituents at the N7 and N3 positions in related xanthine derivatives provides valuable insights into the chemical space accessible from this scaffold. The N7-benzyl group and the N3-methyl group can be chemically altered or cleaved to generate further derivatives.

The N7-benzyl group can be introduced via alkylation of a xanthine precursor with benzyl chloride. rasayanjournal.co.in Conversely, debenzylation at the N7 position can be a key step in synthetic pathways. While specific methods for the debenzylation of this compound are not detailed in the provided context, general debenzylation strategies, such as catalytic hydrogenation, are commonly employed in organic synthesis.

The N3-methyl group is a common feature in many biologically active xanthines. mdpi.com Demethylation at the N3 position can be achieved through both chemical and biological means. For instance, some microorganisms possess enzymes capable of N-demethylation. researchgate.net The bacterial strain Pseudomonas putida CBB5 can N-demethylate theophylline (1,3-dimethylxanthine) at both the N1 and N3 positions. nih.gov Engineered E. coli containing N-demethylase genes have also been used to convert theophylline to 3-methylxanthine. nih.gov These biological methods represent a greener alternative to traditional chemical demethylation reagents.

The reactivity of the N1, N3, and N7 positions in the xanthine ring system allows for selective alkylation and modification, which is crucial for modulating the pharmacological properties of the resulting compounds. nih.govresearchgate.net For example, N-alkylation at the N9 position of various xanthine derivatives, including 1,3-dimethyl-7-benzylxanthine, can be readily achieved using alkylating agents like ethyl tosylate or diethyl sulfate. nih.gov

Table 2: Examples of N7 and N3 Modifications in Xanthine Derivatives

| Position | Modification | Reagents/Methods | Significance |

|---|---|---|---|

| N7 | Benzylation | Benzyl chloride, K₂CO₃ | Introduction of a key substituent. rasayanjournal.co.in |

| N7 | Debenzylation | Catalytic hydrogenation (general method) | Access to N7-unsubstituted analogs. |

| N3 | Demethylation | Microbial (e.g., Pseudomonas putida), Engineered enzymes | Green chemistry approach to modify the xanthine core. researchgate.netnih.gov |

| N9 | Ethylation | Ethyl tosylate, Diethyl sulfate | Further functionalization of the xanthine scaffold. nih.gov |

Sustainable Chemistry Approaches in Xanthine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of xanthine derivatives to reduce the environmental impact of chemical processes. researchgate.net This includes the use of bio-based starting materials, greener solvents, and more efficient catalytic systems.

Naturally occurring xanthines like caffeine and theophylline are considered renewable starting materials, and their use is encouraged for sustainable chemistry. ingentaconnect.comresearchgate.net The extraction of these natural xanthines can be performed using environmentally benign methods such as supercritical CO2. researchgate.net

In the synthesis of the broader class of xanthene derivatives, which share structural similarities, several green chemistry approaches have been reported. These include the use of ultrasound-assisted synthesis, which can accelerate reactions and often leads to higher yields under milder conditions. nih.gov The use of environmentally benign catalysts and solvent-free or aqueous reaction conditions are also key strategies. nih.govjournaljpri.com For example, sulfonated fructose (B13574) has been developed as a novel, green catalyst for the synthesis of xanthene derivatives, offering advantages such as high catalytic activity, stability, and compatibility with green solvents like water and ethanol. journaljpri.com

While the provided search results focus more broadly on xanthine and xanthene synthesis, the principles can be extrapolated to the synthesis of this compound and its derivatives. The adoption of palladium catalysts with low catalyst loadings, the use of water-based solvent mixtures, and the exploration of bio-catalytic methods for transformations like demethylation all contribute to more sustainable synthetic routes. researchgate.netnih.gov

Table 3: Green Chemistry Strategies in Xanthine and Xanthene Synthesis

| Strategy | Example | Benefit |

|---|---|---|

| Use of Bio-based Starting Materials | Natural xanthines (caffeine, theophylline) | Renewable and sustainable feedstock. ingentaconnect.comresearchgate.net |

| Green Solvents | Water, Ethanol | Reduced use of hazardous organic solvents. journaljpri.com |

| Alternative Energy Sources | Ultrasound-assisted synthesis | Accelerated reactions, milder conditions. nih.gov |

| Green Catalysts | Sulfonated fructose | Non-toxic, efficient, and recyclable catalyst. journaljpri.com |

| Biocatalysis | Microbial N-demethylation | Environmentally friendly alternative to chemical reagents. researchgate.netnih.gov |

Biological and Pharmacological Spectrum of 7 Benzyl 8 Bromo 3 Methylxanthine Derivatives

Adenosine (B11128) Receptor Modulatory Activities

Xanthine (B1682287) derivatives are classic antagonists of adenosine receptors, a family of four G protein-coupled receptors (A1, A2A, A2B, and A3) that mediate the diverse physiological effects of adenosine. The nature of the substituents on the xanthine scaffold dictates the affinity and selectivity for these receptor subtypes.

The structural features of 7-Benzyl-8-bromo-3-methylxanthine suggest a nuanced interaction with adenosine receptor subtypes. Structure-activity relationship (SAR) studies of various xanthine analogs provide a framework for understanding its likely antagonistic properties.

Generally, substitution at the C8 position of the xanthine ring is associated with an increase in adenosine receptor antagonism, particularly enhancing selectivity for the A1 receptor subtype. nih.govnih.gov The presence of the bromo group at the C8 position in this compound would therefore be expected to confer potent A1 adenosine receptor antagonism. In contrast, substitution at the N7 position tends to decrease the potency of adenosine receptor antagonism. nih.gov Thus, the 7-benzyl group in this compound likely mitigates the enhanced affinity provided by the 8-bromo substituent, resulting in a unique selectivity profile across the four receptor subtypes. All compounds in a series of 8-substituted xanthines demonstrated superior affinity and selectivity for the A1-adenosine receptor compared to theophylline (B1681296). nih.gov

The precise binding affinities (Ki values) of this compound for each adenosine receptor subtype are not extensively documented in publicly available literature. However, by examining related xanthine derivatives, a hypothetical profile can be inferred. The interplay between the affinity-enhancing 8-bromo group and the affinity-reducing 7-benzyl group suggests a moderate to high affinity, with probable selectivity for the A1 and potentially the A2A subtypes over A2B and A3.

To illustrate how substitutions affect binding affinity, the table below presents data for related xanthine compounds.

Table 1: Illustrative Adenosine Receptor Binding Affinities (Ki, µM) of Various Xanthine Derivatives This table displays data for related compounds to demonstrate the concept of receptor binding affinities and does not represent data for this compound.

| Compound | A1 Affinity (Ki, µM) | A2A Affinity (Ki, µM) | Reference |

| Theophylline | 14 | 19 | nih.gov |

| Caffeine (B1668208) | 41 | 43 | nih.gov |

Cyclic Nucleotide Phosphodiesterase (PDE) Inhibition

The foundational mechanism of action for many xanthines involves the non-selective, competitive inhibition of cyclic nucleotide phosphodiesterases (PDEs). nih.gov These enzymes are responsible for the hydrolysis of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting their degradation, xanthine derivatives increase intracellular levels of these messengers, leading to a cascade of downstream cellular responses. Theophylline, for instance, is a more potent PDE inhibitor than caffeine. nih.gov

The PDE superfamily consists of at least 11 distinct families (PDE1-PDE11), many of which contain multiple isoforms. Different xanthine derivatives exhibit varying degrees of inhibitory activity against these isoforms. For example, studies on related xanthine derivatives like pentoxifylline (B538998) and propentofylline (B1679635) have shown differential inhibition across the main PDE isoforms. Propentofylline was identified as the most potent inhibitor across tested isoforms, with a marked selectivity for rolipram-sensitive PDE (PDE4) over cGMP-inhibited PDE (PDE3). nih.gov Other xanthines modestly inhibited both cAMP-specific isoforms with IC50 values in the 100 µM range. nih.gov

Table 2: Illustrative Inhibitory Profile (IC50, µM) of Xanthine Derivatives on PDE Isoforms This table displays data for related compounds to demonstrate the concept of differential PDE inhibition and does not represent data for this compound.

| Compound | PDE I | PDE II (cGMP-stimulated) | PDE III (cGMP-inhibited) | PDE IV (cAMP-specific) | Reference |

| Pentoxifylline | >1000 | 400 | 110 | 100 | nih.gov |

| Propentofylline | 100 | 20 | 200 | 40 | nih.gov |

| Torbafylline | 400 | >1000 | >1000 | >1000 | nih.gov |

| Albifylline | >1000 | 400 | 200 | 200 | nih.gov |

Anti-inflammatory and Immunomodulatory Effects

Xanthine derivatives, including theophylline, possess well-documented anti-inflammatory and immunomodulatory properties. zsmu.edu.ua These effects are thought to be mediated through the combined actions of adenosine receptor antagonism and PDE inhibition. Research has shown that the introduction of a bromo group at the C8 position of the theophylline molecule can intensify its anti-inflammatory effect. nih.gov Furthermore, recent studies on 7-benzyl-xanthine derivatives have highlighted their potential as antifibrotic and antioxidant agents in managing liver injury, indicating a significant role for the 7-benzyl moiety in mediating anti-inflammatory responses. nih.gov

A key mechanism underlying the anti-inflammatory effects of many compounds is the modulation of intracellular signaling cascades, particularly the nuclear factor-kappa B (NF-κB) pathway. The NF-κB family of transcription factors plays a critical role in regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

Recent research has indicated that the beneficial effects of certain PDE inhibitors, such as PDE7 inhibitors, in models of inflammation are associated with the inhibition of IκB-α degradation, which in turn prevents NF-κB activation. nih.gov Furthermore, a 2025 study has shown that newly designed 7-benzyl-xanthine derivatives can ameliorate liver fibrosis by inhibiting the NF-κB activation pathway. nih.gov These findings strongly suggest that a primary molecular mechanism for the anti-inflammatory and immunomodulatory effects of this compound derivatives is the downregulation of the NF-κB signaling pathway.

Modulation of Leukocyte Function and Survival

Research into the effects of this compound derivatives on leukocytes, the primary cells of the immune system, is an emerging area. While direct studies on this compound's impact on leukocyte function and survival are not extensively detailed in the provided search results, the broader class of xanthine derivatives has been noted for its pharmacological activities, which can include immunomodulatory effects. Further targeted research is necessary to elucidate the specific mechanisms by which these particular derivatives may influence leukocyte behavior, such as their proliferation, activation, and apoptosis.

Antimicrobial and Antifungal Efficacy

Derivatives of this compound have demonstrated notable antimicrobial and antifungal properties. nih.govnih.gov These compounds have been synthesized and evaluated for their effectiveness against a range of pathogenic microorganisms.

In vitro and In vivo Antimicrobial Studies

In vitro studies have shown that benzyl (B1604629) bromide derivatives, a category that includes the structural motif of the title compound, exhibit strong antibacterial and antifungal activities. nih.govnih.gov For instance, certain benzyl bromide derivatives were found to be highly effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, as well as fungi like Candida albicans and Candida krusei. nih.govnih.govzsmu.edu.ua The minimum inhibitory concentration (MIC) values for some of these derivatives against Gram-positive bacteria have been reported to be in the range of 0.5 to 2 mg/L. frontiersin.org

The introduction of a halogen, such as bromine, into the structure of related benzofuran (B130515) derivatives has been shown to be crucial for their antimicrobial activity, particularly against Gram-positive cocci and some Candida species. mdpi.com While some derivatives show broad-spectrum activity, others exhibit more targeted effects, with some demonstrating good activity against Gram-positive bacteria but negligible action against Gram-negative bacteria. wjbphs.com

In vivo studies have further supported the potential of related compounds. For example, a novel promazine (B1679182) derivative demonstrated significant activity against a Staphylococcus aureus strain in a wound infection model in mice. frontiersin.org Similarly, other studies using wax moth larvae as an infection model have shown the in vivo efficacy of antimicrobial peptides against S. aureus and E. coli. nih.gov These findings underscore the potential for developing derivatives of this compound as effective antimicrobial agents, although more specific in vivo studies on this particular compound are warranted.

Table 1: Antimicrobial Activity of Related Benzyl Bromide Derivatives

| Microorganism | Type | Activity | Inhibition Zone (mm) |

| S. aureus | Gram-positive bacteria | Moderate | 8-9 |

| E. faecalis | Gram-positive bacteria | Moderate | 8-9 |

| S. pyogenes | Gram-positive bacteria | High | 15 |

| E. coli | Gram-negative bacteria | Moderate | 7 |

| C. freundii | Gram-negative bacteria | Moderate | 7 |

| K. pneumoniae | Gram-negative bacteria | Moderate | 7 |

| S. typhi | Gram-negative bacteria | Moderate | 7 |

| C. albicans | Fungus | High | 9-35 |

| C. krusei | Fungus | High | 9-35 |

Antioxidant and Free Radical Scavenging Capabilities

Xanthine derivatives, including those related to this compound, have been investigated for their antioxidant properties. zsmu.edu.ua Oxidative stress, caused by an accumulation of reactive oxygen species (ROS), is implicated in various diseases, making the search for effective antioxidants a key area of pharmacological research. zsmu.edu.ua

Evaluation using Cellular and Non-cellular Assays

The antioxidant potential of these compounds is often evaluated using a variety of assays. Non-cellular assays, such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay, are commonly used to assess the intrinsic free radical scavenging activity of compounds. nih.govmdpi.com Studies on related 8-benzylidene hydrazynoxanthine derivatives have shown that many of these compounds exhibit significant antioxidant properties in vitro, with some even exceeding the activity of reference antioxidants like ascorbic acid. zsmu.edu.ua The structure-activity relationship appears to be influenced by the nature of substituents on the xanthine molecule. zsmu.edu.ua

Antiproliferative and Antitumor Investigations

The potential of this compound derivatives as anticancer agents has been a significant area of research. The structural features of these compounds make them interesting candidates for targeting various cancer cell lines.

Activity Against Specific Cancer Cell Lines

The antiproliferative activity of derivatives related to this compound has been tested against a panel of human cancer cell lines. For example, some single-brominated analogs have shown anticancer potential against breast, prostate, lung, and gastric cancer cell lines. nih.gov The presence of a bromine atom has been suggested to be important for their activity. nih.gov

In studies involving other brominated compounds, cytotoxicity has been observed against breast cancer cell lines such as MCF-7 and MDA-MB-231, and prostate cancer cell line PC-3. nih.govnih.gov For instance, a brominated coelenteramine derivative showed an IC50 value of 21.6 µM against MCF-7 cells. nih.gov Another study on a monobenzyltin compound demonstrated strong growth inhibition against several cancer cell lines, with an IC50 value of 2.5 μg/mL against MCF-7 cells. nih.gov

However, the activity can be highly specific. In one study, while a brominated coelenteramine analog was active against prostate cancer cells, it showed no activity against the MCF-7 breast cancer cell line. nih.gov This highlights the importance of screening against a diverse range of cancer cell lines to identify the specific targets of these compounds. The evaluation of these compounds often includes assessing their effects on cell viability, morphology, and the induction of apoptosis. nih.gov

Table 2: Anticancer Activity of a Related Monobenzyltin Compound

| Cell Line | Cancer Type | IC50 (μg/mL) after 48h |

| MCF-7 | Breast Adenocarcinoma | 2.5 |

| MDA-MB-231 | Breast Adenocarcinoma | Not specified |

| Skov3 | Ovarian Adenocarcinoma | Not specified |

| Caov3 | Ovarian Adenocarcinoma | Not specified |

| PC3 | Prostate Cancer | Not specified |

| WRL-68 | Normal Hepatic | >30 |

Mechanisms of Cell Growth Inhibition and Apoptosis Induction

Derivatives of 8-bromoxanthine (B49285) have been investigated for their potential to inhibit cell growth and induce apoptosis, key processes in cancer therapy. For instance, 8-bromo-7-methoxychrysin (BrMC), a synthetic analog, has demonstrated the ability to induce apoptosis in human hepatocellular carcinoma (HCC) cells. nih.gov This process is mediated through the generation of reactive oxygen species (ROS) and the activation of the c-Jun N-terminal kinase (JNK) pathway. nih.gov

In HepG2 and Bel-7402 HCC cell lines, BrMC treatment led to a dose-dependent increase in the sub-G1 cell population, an indicator of apoptosis. nih.gov The compound also increased the activity of caspase-3, a crucial executioner caspase in the apoptotic cascade. nih.gov The pro-apoptotic effects of BrMC were linked to a significant increase in intracellular ROS levels. nih.gov Furthermore, BrMC treatment resulted in the phosphorylation and activation of JNK and its downstream target c-Jun. nih.gov The use of an ROS scavenger, N-acetylcysteine, and a JNK inhibitor, SP600125, attenuated the apoptotic effects of BrMC, confirming the involvement of these pathways. nih.gov

Another study on an 8-bromo-chrysin derivative, 8-bromo-5-hydroxy-7-methoxychrysin, showed it could inhibit the proliferation and self-renewal of liver cancer stem cells (LCSCs) by modulating the Twist signaling pathway, which is involved in epithelial-mesenchymal transition (EMT) and cancer metastasis. nih.gov

While these studies focus on derivatives, they highlight the potential of the 8-bromoxanthine core structure, a key feature of this compound, in the development of agents that can control cell growth and induce programmed cell death.

Cholinergic System Modulation

Xanthine derivatives are known to interact with the cholinergic system, primarily through the inhibition of acetylcholinesterase (AChE) and modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs).

Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased acetylcholine levels, a strategy employed in the treatment of conditions like Alzheimer's disease. sciforum.net Xanthine derivatives, including caffeine, have been shown to inhibit human acetylcholinesterase (hAChE). nih.gov

Studies on various xanthine derivatives have revealed that their inhibitory potency against AChE can be influenced by the substituents on the xanthine core. nih.gov For example, propentofylline and pentoxifylline, which are larger molecules than caffeine, exhibit greater AChE inhibition. nih.gov Molecular modeling suggests that the increased bulk allows these molecules to bind to both the catalytic site and the peripheral anionic site of the enzyme, leading to enhanced inhibition. nih.gov

A study on a series of 3-[ω-(benzylmethylamino)alkoxy]xanthen-9-ones, which share a structural similarity with this compound in having a benzyl group, explored their AChE inhibitory activity. researchgate.net The length of the alkoxy chain and substituents on the benzyl ring were found to influence the inhibitory potency. researchgate.net While specific data on this compound is not provided in these studies, the general findings for related xanthine derivatives suggest that the benzyl and bromo substitutions could play a significant role in its interaction with AChE.

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are crucial for fast synaptic transmission in the central and peripheral nervous systems. abcam.comnih.gov The α7 subtype of nAChR is particularly important for cognitive functions such as attention and memory. nih.gov Agonists of the α7 nAChR are being investigated for their potential therapeutic benefits in various neurological and inflammatory conditions. abcam.comnih.gov

Cardiovascular System Actions

Xanthine derivatives are known to have effects on the cardiovascular system. nih.gov These actions can include modulation of cardiac myocyte electrophysiology and the potential for either cardioprotective or cardiotoxic effects.

Studies on 3-methylxanthine (B41622), a metabolite of theophylline, have shown that it can increase the rate and force of contraction in isolated guinea-pig hearts, effects similar to those of theophylline. nih.gov These actions are indicative of direct electrophysiological modulations in cardiac myocytes. The general mechanism for xanthine derivatives involves the inhibition of phosphodiesterases, leading to an increase in cyclic AMP levels, which can affect ion channel function and calcium handling within the heart cells. nih.gov

Other Emerging Biological Activities

Beyond their well-established roles, derivatives of the core this compound structure are being explored for a variety of other potential therapeutic applications. Researchers are modifying the xanthine scaffold, particularly at the 8-position, to investigate novel biological interactions. These emerging activities include antimicrobial, antifungal, and neuroprotective effects through mechanisms like acetylcholinesterase inhibition.

Antimicrobial and Antifungal Activities

Recent research has focused on the synthesis of novel derivatives of 7-benzyl-3-methylxanthine to evaluate their potential as antimicrobial and antifungal agents. This interest is driven by the increasing challenge of microbial resistance to existing drugs.

In one study, a series of 8-S-substituted derivatives of 7-benzyl-3-methyl-8-thioxanthine were synthesized. The starting material, 7-benzyl-3-methyl-8-thioxanthine, was reacted with various alkyl, alkenyl, and benzyl halides to create new molecules. These newly synthesized compounds underwent screening for their ability to inhibit the growth of standard bacterial and fungal strains. The study revealed that many of the synthesized derivatives exhibited moderate to weak antimicrobial and antifungal activity at concentrations of 50-100 mcg/ml against test strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans.

Table 1: Antimicrobial and Antifungal Activity of 7-benzyl-3-methyl-8-thioxanthine Derivatives

| Test Strain | Activity Level | Concentration |

|---|---|---|

| Escherichia coli ATCC 25922 | Moderate to Weak | 50-100 mcg/ml |

| Staphylococcus aureus ATCC 25923 | Moderate to Weak | 50-100 mcg/ml |

| Pseudomonas aeruginosa ATCC 27853 | Moderate to Weak | 50-100 mcg/ml |

Acetylcholinesterase Inhibition and Neuroprotection

Another significant area of investigation for xanthine derivatives is in the realm of neurodegenerative diseases. Methylxanthines are known to have neuroprotective effects, and researchers are designing new compounds to target specific enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE). nih.gov Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

A study focused on the design and synthesis of thirty-eight new methylxanthine derivatives as potential AChE inhibitors. nih.gov While not directly starting from this compound, this research utilized similar 8-substituted xanthine scaffolds. The synthesized compounds were evaluated for their ability to inhibit AChE, with several demonstrating potent activity. For instance, certain derivatives with an aminopropargyl functional moiety at the C-8 position showed significant inhibitory potential. nih.gov Molecular docking studies further elucidated the binding interactions of these compounds within the active site of the AChE enzyme, showing that the xanthine core can effectively interact with key amino acid residues. nih.gov

Table 2: Potent Acetylcholinesterase (AChE) Inhibitors Among Synthesized Methylxanthine Derivatives nih.gov

| Compound ID | AChE Inhibitory Activity (IC50) |

|---|---|

| 53 | 0.25 µM |

| 59 | 0.552 µM |

| 65 | 0.089 µM |

| 66 | 0.746 µM |

Adenosine Receptor Antagonism

The antagonism of adenosine receptors is a well-known pharmacological property of xanthines, contributing to their stimulant effects. nih.gov However, the development of novel derivatives with high potency and selectivity for specific adenosine receptor subtypes (A1, A2A, A2B, A3) remains an active area of research. Derivatives of 7-benzylxanthine are being investigated for their potential to fine-tune this antagonism for therapeutic benefit in conditions like Parkinson's and Alzheimer's disease. nih.gov For example, studies on 8-(phenoxymethyl)-xanthine derivatives have shown that substitutions on the xanthine core and the phenoxy group can significantly influence the affinity for A1 and A2A receptors. nih.gov

The synthesis of 8-amino derivatives from 7-m-bromobenzyl-3-methylxanthine highlights the ongoing efforts to create libraries of novel xanthine compounds for biological screening. The 8-bromo-xanthine structure serves as a versatile starting point for introducing a wide range of functional groups, enabling the exploration of new pharmacological activities.

Structure Activity Relationship Sar and Computational Studies of 7 Benzyl 8 Bromo 3 Methylxanthine Analogues

Impact of Substituents on Pharmacological Potency and Selectivity

The pharmacological profile of xanthine (B1682287) derivatives is highly sensitive to the nature and position of substituents on the core structure. Variations at the N1, N3, N7, and C8 positions can dramatically alter both the potency and selectivity of these compounds for different biological targets, particularly adenosine (B11128) receptors. biointerfaceresearch.com

Systematic studies have shown that the substituent at the C8 position plays a crucial role in determining the affinity and selectivity for adenosine receptor subtypes. For instance, the introduction of an 8-phenyl group can markedly increase the activity of many xanthines at both A1 and A2 adenosine receptors. nih.gov However, replacing the 8-phenyl ring with an 8-benzyl moiety often leads to a significant decrease in adenosine receptor affinity. nih.gov The type of substituent on the 8-phenyl ring is also critical; adding polar groups like p-carboxy or p-sulfo generally diminishes activity and A1 receptor selectivity. nih.gov

Similarly, substituents at the N-positions are key modulators of activity. 8-Cycloalkyl substituents, for example, tend to increase the activity of caffeine (B1668208) (1,3,7-trimethylxanthine) at the A2 receptor, conferring A2 selectivity. nih.gov This is in stark contrast to the A1 selectivity observed when the same 8-cycloalkyl groups are present on theophylline (B1681296) (1,3-dimethylxanthine). nih.gov This highlights the complex interplay between substituents at different positions.

The table below summarizes the general impact of various substituents on the xanthine core, drawing from research on different analogues.

| Position | Substituent Type | General Impact on Potency/Selectivity |

| C8 | Phenyl | Markedly increases potency at A1 and A2 receptors for theophylline and other N-dealkylated xanthines. nih.gov |

| C8 | Benzyl (B1604629) | Notable reduction in adenosine receptor affinity compared to the phenyl group. nih.gov |

| C8 | Cycloalkyl (e.g., Cyclohexyl) | Markedly increases A2 receptor affinity for caffeine derivatives. nih.gov |

| C8 | p-Sulfophenyl | Decreases activity and A1 selectivity in most cases; some derivatives show weak A2 selectivity. nih.gov |

| N7 | Methyl vs. Propargyl | In some series, a propargyl group at N7 improves selectivity for the A2A subtype over a methyl group. researchgate.net |

These findings underscore that achieving desired pharmacological activity and selectivity is a delicate balance of substitutions across the entire xanthine scaffold.

Role of the N7-Benzyl Moiety in Biological Recognition

In studies of related purine (B94841) analogues like guanines, the position of the benzyl group is shown to be critical. For example, 7-benzyl-8-bromoguanine was found to be a significantly more potent inhibitor of T-cell proliferation than its 9-benzyl isomer, demonstrating that the N7 position is optimal for the desired biological activity in that context. nih.gov

In the context of cholinesterase inhibition, the benzyl group of related compounds like 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine is fundamental to its high potency. nih.gov The benzyl moiety often engages in favorable hydrophobic and π-π stacking interactions with aromatic amino acid residues (such as tyrosine or tryptophan) within the active site of the target protein. nih.govnih.gov These interactions anchor the ligand in a specific orientation, enhancing its binding affinity. Therefore, the N7-benzyl moiety of 7-benzyl-8-bromo-3-methylxanthine is hypothesized to serve a similar function, orienting the xanthine core for optimal interaction with its target.

Significance of the C8-Bromo Substituent as a Functionalization Handle

The bromine atom at the C8 position of the xanthine scaffold is not just a modulator of pharmacological activity but also a versatile synthetic handle. Its presence provides a reactive site that is pivotal for the chemical modification and diversification of the lead compound. This process, known as functionalization, allows medicinal chemists to systematically introduce a wide array of different chemical groups at this position.

The C8-bromo substituent is readily displaced or modified through various chemical reactions, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings). These reactions enable the attachment of diverse aryl, heteroaryl, or alkyl groups. For instance, researchers have successfully reacted 8-bromocaffeine with various alkynes to create C8-alkynyl derivatives for biological testing. nih.gov This strategy of using the 8-bromo position as a point of attachment is a cornerstone in the development of new xanthine-based compounds, allowing for the exploration of a broad chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to the active site of another (the protein). For analogues of this compound, docking studies provide invaluable atomic-level insights into the key interactions that govern their biological activity.

These analyses typically reveal that the xanthine core itself is a critical interaction hub. It often forms π-π stacking interactions with aromatic amino acid residues, such as tyrosine or phenylalanine, within the protein's binding pocket. nih.gov For example, in the binding of a xanthine derivative to acetylcholinesterase, the xanthine core was shown to interact with Tyr341. nih.gov

Furthermore, the substituents are shown to form their own specific contacts. The N7-benzyl group can fit into a hydrophobic pocket, while other substituents may form hydrogen bonds with polar or charged amino acids like aspartate, lysine, or serine. mdpi.com The docking results help rationalize the observed structure-activity relationships.

The table below summarizes the types of interactions commonly identified in docking analyses of ligands with protein targets.

| Interaction Type | Description | Potential Interacting Amino Acids |

| π-π Stacking | Non-covalent interaction between aromatic rings. | Tyrosine (Tyr), Phenylalanine (Phe), Tryptophan (Trp), Histidine (His) |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N). | Aspartate (Asp), Glutamate (Glu), Serine (Ser), Threonine (Thr), Lysine (Lys), Arginine (Arg), Asparagine (Asn) |

| Hydrophobic Interactions | The tendency of nonpolar groups to associate in an aqueous environment. | Alanine (Ala), Valine (Val), Leucine (Leu), Isoleucine (Ile), Proline (Pro), Phenylalanine (Phe) |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | All amino acids |

By analyzing these interactions, researchers can predict how changes to the ligand's structure might improve its binding and, consequently, its pharmacological effect. mdpi.com

Scaffold Hopping and Bioisosteric Replacement Strategies in Xanthine Chemistry

Scaffold hopping and bioisosteric replacement are advanced medicinal chemistry strategies used to design novel compounds by modifying the core molecular framework. researchgate.netuniroma1.it Bioisosterism involves replacing a functional group with another that has similar physical or chemical properties, with the goal of retaining biological activity while improving other properties like metabolic stability or selectivity. researchgate.net Scaffold hopping is a more dramatic form of this, where the entire central core (scaffold) of a molecule is replaced with a structurally different one that mimics the spatial arrangement of the original's key interacting features. uniroma1.it

In the realm of xanthine chemistry, these strategies have been successfully applied. A prominent example is the development of dipeptidyl peptidase 4 (DPP4) inhibitors. nih.govcolab.ws Starting from known xanthine-based inhibitors, researchers used computational modeling to identify that a tricyclic guanine (B1146940) scaffold could serve as an effective bioisosteric replacement. nih.gov Subsequent synthesis and X-ray crystallography confirmed that the new tricyclic guanine inhibitors mimicked the binding mode of the original xanthine compounds. nih.govcolab.ws This scaffold hop led to the discovery of novel DPP4 inhibitors with potent, sub-nanomolar activity. nih.gov This case study demonstrates the power of scaffold hopping to move beyond the traditional xanthine structure and discover new, patentable chemical entities with desirable therapeutic profiles. uniroma1.itnih.govcolab.ws

Elucidation of Molecular Mechanisms

Signaling Cascades in Adenosine (B11128) Receptor Modulation

Methylxanthines, the parent class of 7-Benzyl-8-bromo-3-methylxanthine, are well-established antagonists of adenosine receptors. nih.gov Their primary mechanism of action in this context involves binding to these receptors, thereby blocking the physiological effects of adenosine. nih.gov The accumulation of adenosine in the extracellular space, particularly in the basal forebrain, is a key signal for mental fatigue. By competitively binding to adenosine receptors, methylxanthines counteract this effect, leading to central nervous system stimulation. nih.gov Furthermore, their antagonism of adenosine-mediated calcium channels results in increased calcium uptake in muscles like the diaphragm, enhancing their contractile force. nih.gov

Pathways Involved in PDE Inhibition and Cyclic Nucleotide Regulation

A significant aspect of the molecular action of this compound and related compounds is the non-competitive inhibition of phosphodiesterase (PDE) enzymes. nih.gov This inhibition leads to an intracellular accumulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov The elevated levels of these cyclic nucleotides trigger a cascade of downstream signaling events, including the relaxation of bronchial smooth muscle and vasodilation of pulmonary vessels. nih.gov

The xanthine (B1682287) structure is fundamental to PDE inhibition, mimicking the purine (B94841) ring of the natural substrates, cAMP and cGMP, and competing for the catalytic site. nih.gov Modifications to the xanthine core, such as the addition of substituent groups, have been a key strategy in developing more potent and selective PDE inhibitors for various therapeutic applications. nih.gov It is important to note that some PDE families, like PDE8 and PDE9, are notably insensitive to inhibition by traditional methylxanthines. nih.gov

Table 1: Effects of Methylxanthine Derivatives on PDE and Cyclic Nucleotides

| Compound Class | Target Enzyme | Primary Effect on Cyclic Nucleotides | Downstream Physiological Effect |

| Methylxanthines | Phosphodiesterase (PDE) | Increase in intracellular cAMP and cGMP | Bronchial smooth muscle relaxation |

| Methylxanthines | Phosphodiesterase (PDE) | Increase in intracellular cAMP and cGMP | Pulmonary vessel vasodilation |

| Methylxanthines | Phosphodiesterase (PDE) | Increase in intracellular cAMP and cGMP | Diuresis |

| Methylxanthines | Phosphodiesterase (PDE) | Increase in intracellular cAMP and cGMP | Central nervous system stimulation |

| Methylxanthines | Phosphodiesterase (PDE) | Increase in intracellular cAMP and cGMP | Cardiac stimulation |

Interactions with Intracellular Calcium Homeostasis

The modulation of intracellular calcium levels is another facet of the molecular activity of certain compounds, although the direct role of this compound in this process requires further specific investigation. Generally, agents that alter intracellular calcium homeostasis can have profound effects on cellular processes. For instance, compounds that elevate cytosolic calcium can potently inhibit autophagy at the stage of autophagosome formation and closure. nih.gov This effect appears to be independent of sustained, bulk changes in cytosolic calcium levels, suggesting a role for localized calcium perturbations. nih.gov As previously mentioned, methylxanthines can increase calcium uptake in diaphragmatic muscles through their interaction with adenosine-mediated calcium channels. nih.gov

Cellular and Subcellular Targets for Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory properties of methylxanthines are linked to their ability to modulate the intricate signaling pathways of immune cells. nih.gov The inhibition of PDE and subsequent increase in cAMP are central to these effects. nih.gov The cAMP signaling pathway is a critical regulator of hematopoietic cell proliferation, differentiation, and apoptosis. nih.gov By targeting specific PDE gene families within immune and hematopoietic cells, these compounds can exert therapeutic effects in immune-mediated and malignant conditions. nih.gov For example, compounds containing a 3-benzyl-2-thioxothiazolidin-4-one scaffold have demonstrated anti-inflammatory activities. mdpi.com

Biochemical Basis of Antioxidant Action

Xanthine derivatives have been shown to possess significant antioxidant properties. zsmu.edu.uaresearchgate.net The biochemical basis for this action lies in their ability to counteract oxidative stress, a key pathological component in conditions like acute myocardial infarction where an overproduction of reactive oxygen species (ROS) occurs. zsmu.edu.uaresearchgate.net In vitro studies have demonstrated that certain 7-benzyl-8-benzylidene hydrazine (B178648) xanthine derivatives can exhibit potent antioxidant activity. zsmu.edu.uaresearchgate.net The structure-activity relationship suggests that the presence of specific halogen atoms combined with electron-donating groups on the xanthine molecule can enhance these antioxidant properties. zsmu.edu.uaresearchgate.net In vivo, active compounds have been shown to positively influence the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and reduce oxidative protein modification in tissues. zsmu.edu.uaresearchgate.net

Table 2: Antioxidant Activity of Xanthine Derivatives

| Compound Derivative | In Vitro Effect | In Vivo Effect |

| 3-methyl-7-p-chlorobenzyl-8-p-chlorbenzylidene hydrazynoxanthine | High antioxidant properties | Positive influence on SOD activity, reduced oxidative protein modification |

| 7-benzyl-8-benzylidene hydrazine xanthines | General antioxidant properties | Not specified in detail |

Molecular Mechanisms Driving Antiproliferative and Pro-apoptotic Activities

The antiproliferative and pro-apoptotic effects of compounds related to this compound are driven by a variety of molecular mechanisms. These include the induction of apoptosis, autophagy, and cell cycle arrest, as well as the modulation of signaling pathways associated with cell survival and death. nih.gov

Apoptosis, or programmed cell death, can be triggered through both intrinsic and extrinsic pathways. The intrinsic pathway often involves the release of cytochrome c from the mitochondria, an increase in the expression of pro-apoptotic proteins like Bax, and the activation of caspases, such as caspase-3 and caspase-9. mdpi.com The extrinsic pathway can be initiated by the upregulation of TNF-α and the activation of caspase-8. mdpi.com Some compounds exert their pro-apoptotic effects by altering the balance of Bcl-2 family proteins, leading to a decrease in anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and an increase in pro-apoptotic members. mdpi.com Furthermore, some derivatives have been shown to induce apoptosis in a p53-dependent or caspase-3-dependent manner in different cancer cell lines. mdpi.com

Interaction with Cholinergic Enzymes and Receptors at the Molecular Level

While the primary focus of methylxanthine research has been on adenosine receptors and PDEs, their interaction with the cholinergic system is an area of interest. The structural similarities between xanthine derivatives and endogenous ligands could potentially lead to interactions with cholinergic enzymes, such as acetylcholinesterase (AChE), or with cholinergic receptors. However, detailed studies specifically elucidating the molecular-level interactions of this compound with these targets are necessary to fully understand this aspect of its pharmacological profile.

Biotransformation and Metabolism of Xanthine Derivatives

General Metabolic Pathways of Purine (B94841) Alkaloids in Mammalian Systems

In mammalian systems, purine alkaloids undergo extensive metabolism, primarily in the liver, before excretion. Less than 5% of the parent compound is typically excreted unchanged. researchgate.net The primary metabolic reactions involve N-demethylation, C-oxidation, and ring hydroxylation, which are catalyzed by a variety of enzymes, most notably the cytochrome P450 (CYP) superfamily of enzymes. wordpress.comnih.govresearchgate.net

The metabolism of well-known methylxanthines such as caffeine (B1668208) (1,3,7-trimethylxanthine), theophylline (B1681296) (1,3-dimethylxanthine), and theobromine (B1682246) (3,7-dimethylxanthine) serves as a blueprint for understanding the biotransformation of other xanthine (B1682287) derivatives. researchgate.networdpress.com For instance, caffeine is metabolized into three primary dimethylxanthine metabolites: paraxanthine (B195701) (1,7-dimethylxanthine), theobromine, and theophylline, through demethylation at the N3, N1, and N7 positions, respectively. nih.govresearchgate.net These reactions are predominantly carried out by CYP1A2. wordpress.com

Further metabolism involves oxidation of the carbon at the 8-position to form uric acid derivatives, a reaction catalyzed by xanthine oxidase (XO). researchgate.netnih.gov The resulting metabolites are generally more polar and are readily excreted in the urine. The general metabolic pathways for purine alkaloids are summarized in the table below.

Table 1: Key Metabolic Reactions of Purine Alkaloids in Mammals

| Metabolic Reaction | Key Enzymes Involved | Resulting Metabolites |

| N-Demethylation | Cytochrome P450 (primarily CYP1A2) | Less substituted xanthines |

| C8-Hydroxylation | Cytochrome P450, Xanthine Oxidase | Uric acid derivatives |

| Ring Opening | Not fully elucidated | Uracil (B121893) derivatives |

Based on these general pathways, the metabolism of 7-Benzyl-8-bromo-3-methylxanthine would likely involve the following steps:

N-debenzylation: Removal of the benzyl (B1604629) group from the N7 position, a reaction analogous to N-demethylation, likely catalyzed by CYP enzymes. This would yield 8-bromo-3-methylxanthine.

Oxidation/Debromination at C8: The bromine atom at the C8 position could be a site for oxidative metabolism, potentially leading to its removal and subsequent hydroxylation to form 3-methylxanthine-8-carboxylic acid or related uric acid derivatives. Xanthine oxidase could play a role in this transformation. wikipedia.org

Further degradation: The resulting xanthine intermediates would likely undergo further degradation through established purine catabolic pathways. wikipedia.org

Enzymatic Degradation and Metabolite Identification

The enzymatic degradation of xanthine derivatives is a multi-step process involving a cascade of enzymes. As previously mentioned, CYP1A2 is the principal enzyme responsible for the initial N-demethylation of common methylxanthines. wordpress.com However, other CYP isoforms, such as CYP2E1, may also contribute. researchgate.net

Following N-demethylation, xanthine oxidase (XO) plays a crucial role in the further breakdown of the purine ring. wikipedia.orgnih.gov XO catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. wikipedia.org In the context of substituted xanthines, XO can also act on the C8 position. nih.gov

For this compound, the initial step would likely be N-debenzylation, a process similar to the N-demethylation of caffeine and theophylline. This would be followed by the action of xanthine oxidase on the resulting 8-bromo-3-methylxanthine. The bromine at the C8 position makes the molecule a substrate for dehalogenation reactions, which could be enzymatic or spontaneous following an initial oxidation event.

Identifying the specific metabolites of this compound would require dedicated in vitro and in vivo studies using techniques like liquid chromatography-mass spectrometry (LC-MS) to analyze biological samples after administration of the compound. researchgate.net

Table 2: Key Enzymes in Xanthine Derivative Metabolism and Their Functions

| Enzyme | Family/Class | Primary Function in Xanthine Metabolism | Potential Role in this compound Metabolism |

| Cytochrome P450 1A2 (CYP1A2) | Heme-thiolate monooxygenase | N-demethylation of methylxanthines. wordpress.com | N-debenzylation of the benzyl group at the N7 position. |

| Xanthine Oxidase (XO) | Molybdenum-containing hydroxylase | Oxidation of hypoxanthine and xanthine to uric acid; C8-oxidation of xanthines. wikipedia.orgnih.gov | Oxidation of the purine ring, potentially leading to debromination and formation of uric acid derivatives. |

| N-acetyltransferase 2 (NAT2) | Transferase | Acetylation of some uracil metabolites. researchgate.net | Potential role in the metabolism of ring-opened metabolites. |

Biosynthesis of Purine Alkaloids in Natural Sources

While this compound is a synthetic compound, understanding the natural biosynthesis of purine alkaloids provides context for the origin of the core xanthine structure. In plants like coffee (Coffea species) and tea (Camellia sinensis), purine alkaloids are synthesized from purine nucleotides. royalsocietypublishing.orgresearchgate.netigem.org

The primary pathway begins with xanthosine, which is derived from the de novo purine biosynthesis pathway or from the degradation of adenine (B156593) and guanine (B1146940) nucleotides. royalsocietypublishing.orgigem.org Xanthosine is then methylated in a stepwise manner by N-methyltransferases to form 7-methylxanthosine, 7-methylxanthine (B127787), theobromine, and finally caffeine. researchgate.net The S-adenosyl-L-methionine (SAM) cycle provides the methyl groups for these reactions. royalsocietypublishing.org

The biosynthesis of these natural purine alkaloids is a testament to the versatility of the purine scaffold in nature. Synthetic derivatives like this compound leverage this core structure, modifying it to achieve specific pharmacological properties.

Implications of Metabolic Stability for Pharmacological Profile

The metabolic stability of a xanthine derivative is a critical determinant of its pharmacological profile, influencing its duration of action, bioavailability, and potential for drug-drug interactions. nih.gov The rate and pathways of metabolism can vary significantly depending on the substitutions on the xanthine core.

For instance, the presence of different substituents at the N1, N3, and N7 positions can alter the affinity of the molecule for metabolizing enzymes like CYP1A2. nih.gov Synthetic xanthine derivatives with bulky substituents may be metabolized more slowly than naturally occurring methylxanthines, leading to a longer half-life and prolonged pharmacological effects. nih.gov The N-benzyl group in this compound, for example, is bulkier than the methyl groups found in caffeine and theophylline, which could influence its rate of metabolism.

Advanced Analytical Techniques for 7 Benzyl 8 Bromo 3 Methylxanthine and Its Metabolites

Chromatographic Separations (HPLC, HPTLC) for Purity and Quantification

Chromatographic techniques are the cornerstone for assessing the purity of 7-Benzyl-8-bromo-3-methylxanthine and for its quantification. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are particularly prominent in this regard.

High-Performance Liquid Chromatography (HPLC) stands out for its high resolution and quantification capabilities. For xanthine (B1682287) derivatives, reversed-phase HPLC is the most common modality. This technique separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase. The purity of compounds like 8-bromo-3-methylxanthine has been determined by HPLC, indicating its suitability for the analysis of its benzylated counterpart. mdpi.com In the analysis of related xanthine derivatives, C18 columns are frequently employed with mobile phases typically consisting of a mixture of an aqueous buffer (such as acetate (B1210297) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). mdpi.com Detection is commonly achieved using a UV detector, as the xanthine core possesses a strong chromophore. mdpi.com

Table 1: Illustrative HPLC Parameters for Xanthine Derivative Analysis

| Parameter | Typical Value/Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile: 0.02 M Acetate-Phosphate Buffer (pH 3.0) (9.6:90.4 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 273 nm |

| Injection Volume | 20 µL |

| Run Time | 15 minutes |

| Note: These parameters are based on methods for related xanthine derivatives and would require optimization for this compound. mdpi.com |

High-Performance Thin-Layer Chromatography (HPTLC) offers a high-throughput and cost-effective alternative for the quantification and purity assessment of pharmaceuticals. uni-giessen.de While specific HPTLC methods for this compound are not extensively documented in public literature, the technique has been successfully applied to the analysis of other xanthine derivatives and flavonoids from medicinal plants. acs.org The method involves spotting the sample on a high-performance plate coated with a stationary phase (e.g., silica (B1680970) gel), followed by development with a suitable mobile phase. For xanthine derivatives, a mobile phase system such as toluene-ethyl acetate-formic acid might be adapted. uni-giessen.de Densitometric scanning is then used for quantification. uni-giessen.de

Mass Spectrometry (LC-MS) for Structural Confirmation and Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of this compound, particularly for its metabolites in biological fluids. researchgate.net This hyphenated technique combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, allowing for both quantification and structural confirmation. researchgate.net

Following chromatographic separation, the analyte is ionized, and the mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z). This provides molecular weight information and, with tandem mass spectrometry (MS/MS), structural details through fragmentation patterns. researchgate.net For complex matrices like plasma or urine, LC-MS is superior due to its ability to distinguish the analyte from endogenous interferences. researchgate.net A review of analytical techniques for xanthine derivatives highlights the underutilization of hyphenated techniques for pharmacokinetic studies, suggesting a significant potential for broader application. nih.gov

Table 2: Representative LC-MS Parameters for Xanthine Metabolite Analysis

| Parameter | Typical Value/Condition |

| LC Column | Reversed-phase (e.g., C18) |

| Mobile Phase | Gradient of Methanol and Ammonium Acetate buffer |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Mass Analyzer | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) |

| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

| Note: These are generalized parameters for xanthine derivatives and would be specifically tailored for this compound and its metabolites. researchgate.net |

Spectroscopic Methods (e.g., UV-Vis) in Analytical Profiling

UV-Visible (UV-Vis) spectroscopy is a fundamental technique for the characterization of compounds containing chromophores. The xanthine nucleus in this compound has a distinct UV absorbance profile, which is influenced by its substitution pattern. Computational and experimental studies on xanthines like caffeine (B1668208) and theophylline (B1681296) show characteristic absorption maxima in the UV region. researchgate.netdcu.ie

The UV-Vis spectrum is valuable for preliminary identification and for quantification in simpler matrices where interfering substances are minimal. It is often used as a detection method in HPLC. mdpi.com The position of the absorption maximum (λmax) for this compound would be influenced by both the bromine atom at the 8-position and the benzyl (B1604629) group at the 7-position, which can cause a bathochromic (red) or hypsochromic (blue) shift compared to the parent xanthine structure. Studies on other 7-benzylxanthine derivatives confirm the utility of UV-Vis spectroscopy in their characterization. mdpi.com

Sample Preparation Strategies for Biological Matrices (e.g., SPE, LLE, PPE)

The analysis of this compound and its metabolites in biological matrices such as plasma, serum, or urine necessitates an effective sample preparation step to remove interfering components like proteins and salts. nih.gov The primary goals are to concentrate the analyte, improve the analytical signal, and protect the analytical instrumentation.

Protein Precipitation (PPE) is a straightforward method where a solvent like acetonitrile or methanol is added to the sample to precipitate proteins, which are then removed by centrifugation. nih.gov While simple, it may not provide the cleanest extracts.

Liquid-Liquid Extraction (LLE) involves the partitioning of the analyte from the aqueous biological sample into an immiscible organic solvent based on its solubility. nih.gov The choice of solvent is critical for achieving high recovery.

Solid-Phase Extraction (SPE) is a highly selective and efficient sample preparation technique that is widely used for the analysis of drugs in biological fluids. nih.gov The sample is passed through a cartridge containing a solid adsorbent. Interfering substances are washed away, and the analyte of interest is then eluted with a suitable solvent. For xanthine derivatives, reversed-phase SPE cartridges (e.g., C18) are commonly used. nih.gov

Table 3: Comparison of Sample Preparation Techniques for Biological Matrices

| Technique | Principle | Advantages | Disadvantages |

| Protein Precipitation (PPE) | Protein denaturation and removal by organic solvent. nih.gov | Simple, fast, inexpensive. | Non-selective, may result in ion suppression in MS. nih.gov |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. nih.gov | Good for removing non-soluble interferences, can be selective. | Can be labor-intensive, uses larger volumes of organic solvents. nih.gov |

| Solid-Phase Extraction (SPE) | Analyte adsorption onto a solid phase, followed by elution. nih.gov | High selectivity and recovery, cleaner extracts, automation possible. | Can be more expensive and require method development. nih.gov |

Future Directions and Therapeutic Prospects

Rational Design and Synthesis of Next-Generation Analogues with Enhanced Specificity

The core of advancing xanthine-based therapeutics lies in the rational design and synthesis of new molecules with improved specificity for their biological targets. 7-Benzyl-8-bromo-3-methylxanthine serves as a versatile synthon, a building block for creating more complex and targeted derivatives. zsmu.edu.ua The bromine atom at the 8-position is a particularly useful feature, as it can be readily substituted to introduce a wide variety of functional groups, thereby modifying the compound's pharmacological profile. nbinno.comzsmu.edu.ua

Research has shown that 8-bromoxanthines with benzyl (B1604629) substituents are valuable for structural modifications. zsmu.edu.ua For instance, the reaction of a similar compound, 7-m-bromobenzyl-8-bromo-3-methylxanthine, with various amines leads to the formation of 8-amino derivatives. zsmu.edu.ua This demonstrates a straightforward method for creating a library of new compounds from the 8-bromo-xanthine core. Such modifications are crucial for enhancing the specificity towards particular receptors, such as adenosine (B11128) receptors or phosphodiesterases (PDEs), which are common targets for xanthine (B1682287) derivatives. nih.govchemimpex.com

The goal of rational design is to fine-tune the molecule's interaction with its target. By systematically altering the substituents on the xanthine core of this compound, researchers can improve its affinity and selectivity. For example, the synthesis of (E)-8-(3-chlorostyryl)caffeine analogues led to the development of potent and selective antagonists for the A2A adenosine receptor. nih.gov This same principle can be applied to this compound to generate next-generation analogues for various therapeutic targets.

Table 1: Synthetic Approaches for Xanthine Derivative Modification

| Starting Material | Reaction Type | Outcome | Reference |

| 7-m-bromobenzyl-8-bromo-3-methylxanthine | Nucleophilic substitution with amines | Formation of 8-amino-7-m-bromobenzyl-3-methylxanthines | zsmu.edu.ua |

| 8-chlorocaffeine | Suzuki–Miyaura cross-coupling | Synthesis of 8-arylcaffeine derivatives | nih.gov |

| 8-ethynylcaffeine | A³-coupling reaction | Creation of 8-aminopropynyl-methylxanthines | nih.gov |

Exploration of Multi-Targeting Approaches in Drug Discovery

Chronic and complex diseases often involve multiple biological pathways. This has spurred interest in developing multi-target drugs that can modulate several targets simultaneously, potentially offering enhanced efficacy and a lower propensity for drug resistance. The xanthine scaffold is an ideal platform for this approach.

A notable example is the development of a dual inhibitor that targets both the human A2A adenosine receptor and monoamine oxidase-B (MAO-B). nih.gov This compound, derived from a caffeine (B1668208) analogue, was designed as a potential treatment for Parkinson's disease by combining the benefits of A2A antagonism with MAO-B inhibition. nih.gov The research demonstrated that systematic modification of the xanthine structure could yield a balanced dual-activity profile. nih.gov

Applying this strategy to this compound could lead to novel therapeutics for complex conditions. For instance, by modifying the benzyl and methyl groups and substituting the 8-bromo position, it may be possible to design a molecule that not only acts as an adenosine receptor antagonist but also inhibits an enzyme implicated in the same disease pathology, such as acetylcholinesterase in Alzheimer's disease or xanthine oxidase in metabolic disorders. nih.govmdpi.com This multi-targeting paradigm represents a significant future direction for expanding the therapeutic utility of the this compound scaffold.

Preclinical and Translational Research Avenues

Before any new analogue of this compound can be considered for human use, it must undergo rigorous preclinical evaluation. This involves a series of studies to determine its efficacy, and pharmacological properties. A key application for this compound is as an intermediate in the synthesis of drugs like Linagliptin, a DPP-4 inhibitor for type 2 diabetes, which underscores the industrial importance of its derivatives. nbinno.com

Translational research for new analogues would follow a well-established path. Initial in vitro studies would characterize the compound's activity on isolated receptors and enzymes. This would be followed by cell-based assays to understand its effects in a more complex biological system.

Subsequent preclinical studies in animal models are essential. For example, research on 7-methylxanthine (B127787) (7-MX), a related non-selective adenosine receptor antagonist, has shown its potential in slowing the progression of myopia. wikipedia.orgnih.gov Preclinical toxicity studies, including acute, sub-acute, and chronic assessments in rats, found 7-MX to be non-toxic, paving the way for clinical investigation. researchgate.net Similarly, new derivatives of this compound would need to undergo extensive preclinical testing to establish a scientific basis for potential clinical applications. mdpi.comresearchgate.net

Table 2: Preclinical Research Stages for Xanthine Derivatives

| Research Stage | Focus | Example Compound | Key Findings | Reference |

| In Vitro Binding Assay | Receptor affinity and selectivity | KF17837 | High potency and selectivity for adenosine A2A receptors. | nih.gov |

| Animal Model (Efficacy) | Therapeutic effect in a disease model | 7-methylxanthine | Reduced axial myopia and induced hyperopia in primates. | nih.gov |

| Preclinical Toxicity | Safety and mutagenicity | 7-methylxanthine | No signs of toxicity or mortality at high doses; non-mutagenic. | researchgate.net |

Addressing Challenges in Xanthine-Based Drug Development